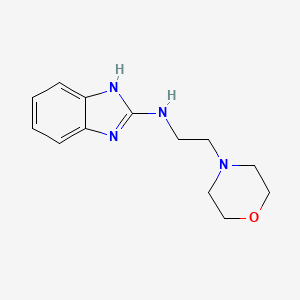

N-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine

Description

Contextualization within Modern Medicinal Chemistry and Chemical Biology

In the fields of medicinal chemistry and chemical biology, there is a continuous endeavor to design and synthesize molecules that can interact specifically with biological targets to elicit a desired therapeutic effect. The strategy of combining two or more pharmacophoric units into a single hybrid molecule is a well-established approach to developing novel compounds with potentially synergistic or multi-target activities. mdpi.com This approach can lead to improved potency, reduced side effects, and novel mechanisms of action. The structure of N-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine, with its distinct benzimidazole (B57391) and morpholine (B109124) components, exemplifies this molecular hybridization strategy.

Overview of Benzimidazole and Morpholine Scaffolds in Contemporary Drug Discovery Research

The benzimidazole scaffold is a bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. nih.gov It is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov This versatility has led to the development of numerous FDA-approved drugs containing the benzimidazole core, with applications spanning antimicrobial, anticancer, antiviral, and anti-inflammatory therapies. nih.govnih.gov

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functional group. Its incorporation into drug candidates is often associated with improvements in physicochemical properties, such as aqueous solubility and metabolic stability. nih.gov The morpholine moiety can also contribute to the biological activity of a molecule by participating in key binding interactions with target proteins. researchgate.net

The strategic combination of these two scaffolds has been explored by researchers to create novel derivatives with enhanced biological activities. mdpi.comopenmedicinalchemistryjournal.com

Rationale for Dedicated Research on this compound

The specific arrangement of the 2-amino group on the benzimidazole ring and the N-ethylmorpholine substituent at the 1-position creates a unique chemical entity with a distinct electronic and steric profile. This specific substitution pattern is a key area of investigation, as minor structural modifications can lead to significant changes in biological activity.

Significance of the Compound in Emerging Research Paradigms

The study of this compound and its analogues is significant in the context of emerging research paradigms such as the development of multi-target drugs and the fight against antimicrobial resistance. The ability of the benzimidazole scaffold to interact with multiple targets makes it an attractive starting point for the design of agents that can address complex multifactorial diseases. mdpi.com Furthermore, the fusion of the benzimidazole and morpholine motifs has been shown to enhance antimicrobial activity, offering a potential avenue for the development of new antibiotics to combat resistant pathogens. openmedicinalchemistryjournal.com

Structure

3D Structure

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-2-4-12-11(3-1)15-13(16-12)14-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUIYNGXCRSPFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Innovations for N 2 Morpholin 4 Ylethyl 1h Benzimidazol 2 Amine

Established Synthetic Routes to the Core Benzimidazole (B57391) Moiety

The formation of the 2-aminobenzimidazole (B67599) scaffold is a critical first step in the synthesis of the target compound. Several classical and modern methods have been developed for this purpose, primarily revolving around cyclization reactions of ortho-phenylenediamines.

A prevalent method for the synthesis of 2-aminobenzimidazoles involves the reaction of o-phenylenediamines with cyanogen (B1215507) bromide. nih.govresearchgate.net This reaction proceeds through the formation of an intermediate that readily cyclizes to yield the desired benzimidazole core. The process is typically carried out in an aqueous suspension with equimolecular amounts of the reactants. researchgate.net

Another widely employed strategy is the cyclodesulfurization of a pre-formed thiourea (B124793). researchgate.net This approach often begins with the reaction of an o-phenylenediamine (B120857) with an isothiocyanate to form an N-(o-aminophenyl)thiourea intermediate. nih.gov Subsequent treatment with a desulfurizing agent promotes ring closure to the 2-aminobenzimidazole. A variety of reagents have been utilized for this cyclodesulfurization step, including alkyl halides, which have been shown to be effective. nih.gov The optimal conditions for this reaction often involve the use of an excess of the alkyl halide in a solvent such as ethanol, heated under reflux for several hours. nih.gov

The following table summarizes common cyclization reactions for the formation of the 2-aminobenzimidazole core:

| Precursors | Reagents | Key Features |

| o-Phenylenediamine | Cyanogen bromide | Direct formation of the 2-aminobenzimidazole ring. nih.govresearchgate.net |

| o-Phenylenediamine and Isothiocyanate | Desulfurizing agents (e.g., alkyl halides) | Formation of a thiourea intermediate followed by cyclodesulfurization. researchgate.netnih.gov |

The 2-amino group of the benzimidazole core is a key functional handle that can be introduced through various synthetic strategies. As mentioned, the reaction of o-phenylenediamines with cyanogen bromide directly installs the amino group at the 2-position. nih.govresearchgate.net Similarly, the cyclodesulfurization of N-(o-aminophenyl)thioureas also results in the formation of a 2-aminobenzimidazole. nih.gov

Further functionalization at this position is also possible. For instance, the exocyclic amino group can undergo reactions such as acylation or alkylation, although for the synthesis of the target compound, the primary focus is on the N-1 substitution of the benzimidazole ring.

Approaches for Introducing the Morpholine-Ethyl Side Chain

Once the 2-aminobenzimidazole core is synthesized, the next crucial step is the introduction of the morpholine-ethyl side chain. This is typically achieved through N-alkylation of the benzimidazole ring.

The most direct method for attaching the morpholine-ethyl group is the N-alkylation of 2-aminobenzimidazole with a suitable alkylating agent, such as 4-(2-chloroethyl)morpholine (B1582488). This reaction is a nucleophilic substitution where the nitrogen atom of the benzimidazole ring attacks the electrophilic carbon of the alkyl halide. The reaction is generally carried out in the presence of a base to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity.

Common bases used for this purpose include potassium carbonate, sodium hydride, and various organic bases. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being frequently employed. The reaction temperature can vary, but often heating is required to drive the reaction to completion.

The table below outlines typical conditions for the N-alkylation of benzimidazoles:

| Substrate | Alkylating Agent | Base | Solvent |

| 2-Aminobenzimidazole | 4-(2-Chloroethyl)morpholine | K₂CO₃, NaH, etc. | DMF, Acetonitrile |

In some synthetic schemes, it may be necessary to employ protecting groups to prevent unwanted side reactions. For instance, if the exocyclic amino group of the 2-aminobenzimidazole is more reactive than the ring nitrogen towards alkylation, it may need to be protected. Common protecting groups for amines include acetyl, benzoyl, or tert-butoxycarbonyl (Boc) groups.

After the N-alkylation of the benzimidazole ring is complete, the protecting group on the 2-amino function can be removed under appropriate conditions. For example, an acetyl or benzoyl group can be cleaved by hydrolysis with an acid or base, while a Boc group is readily removed with a strong acid such as trifluoroacetic acid.

Novel Synthetic Strategies and Methodological Advancements

For example, a one-pot synthesis could involve the in-situ formation of an N-substituted o-phenylenediamine, followed by reaction with an isothiocyanate to form a thiourea, and subsequent cyclodesulfurization to yield the final N-substituted 2-aminobenzimidazole. nih.gov Visible light-mediated photocatalyst-free reactions have also emerged as a green and scalable approach for the cyclodesulfurization step, often proceeding at room temperature in aqueous media. nih.gov

Molecular and Cellular Mechanism of Action Investigations of N 2 Morpholin 4 Ylethyl 1h Benzimidazol 2 Amine Preclinical Focus

Identification and Validation of Molecular Targets

The initial step in characterizing a novel compound involves identifying its direct molecular binding partners within the cell. This is a critical stage to understand its pharmacological effects.

Ligand-binding assays are a fundamental tool to screen for interactions between a compound and a wide array of potential biological targets. For a compound like N-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine, a broad panel screening would typically be employed to assess its binding affinity against hundreds of known kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. This approach provides an initial "hit list" of potential targets. However, there is currently no publicly available data from such screening assays for this specific compound.

Data Table: Representative Kinase Binding Profile for a Hypothetical Compound (Data Not Available for this compound)

| Kinase Target | Binding Affinity (Kd, nM) | Percent Inhibition at 1 µM |

|---|---|---|

| Kinase A | Data Unavailable | Data Unavailable |

| Kinase B | Data Unavailable | Data Unavailable |

| Kinase C | Data Unavailable | Data Unavailable |

To identify targets in an unbiased manner, affinity chromatography coupled with mass spectrometry-based proteomics is a powerful technique. This involves immobilizing this compound on a solid support and then passing cell lysates over this matrix. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry. This method can uncover novel or unexpected targets. No studies utilizing this approach have been published for this compound.

Once potential targets are identified, their biological relevance to the compound's activity is validated using genetic techniques. This can involve using siRNA or shRNA to knockdown the expression of the target protein, or employing CRISPR/Cas9 technology to create knockout cell lines. If the cellular effects of this compound are diminished in these modified cells, it provides strong evidence that the protein is a key target. Research on target validation for this compound through these methods has not been reported.

Elucidation of Intracellular Signaling Pathways Modulation

Following target identification, the next step is to understand how the interaction between the compound and its target(s) affects downstream cellular signaling pathways.

Given that many benzimidazole (B57391) derivatives are known to target kinases, assessing the effect of this compound on kinase activity is a logical step. This would involve in vitro kinase activity assays with purified enzymes and in-cell assays to measure the phosphorylation status of downstream substrates. Phosphoproteomics can provide a global view of the changes in protein phosphorylation throughout the cell following treatment with the compound. At present, there is no published data on how this compound modulates kinase activity or cellular phosphorylation.

Data Table: Illustrative Kinase Inhibition Data for a Hypothetical Compound (Data Not Available for this compound)

| Kinase | IC50 (µM) |

|---|---|

| Kinase X | Data Unavailable |

| Kinase Y | Data Unavailable |

| Kinase Z | Data Unavailable |

To gain a broader understanding of the cellular response to this compound, transcriptomic analysis using techniques like RNA sequencing (RNA-Seq) would be performed. This reveals changes in the expression of thousands of genes, providing insights into the biological processes and pathways affected by the compound. Additionally, microRNA profiling can identify changes in these small non-coding RNAs that play a crucial role in regulating gene expression. No such gene expression or microRNA profiling studies for this compound have been made public.

Proteomics and Metabolomics Approaches for Pathway Mapping

Currently, there is a lack of specific proteomics or metabolomics studies published in peer-reviewed literature that focus on this compound. Such studies would be crucial for comprehensively mapping the signaling pathways modulated by this compound. Future research employing techniques like mass spectrometry-based proteomics could identify protein expression changes, while metabolomics would reveal shifts in cellular metabolite profiles, collectively elucidating the compound's mechanism of action.

Cellular Reporter Gene Assays

Cellular Phenotypic and Functional Investigations

Cell Proliferation, Viability, and Cytotoxicity Assays (Mechanism-focused, not safety)

While comprehensive mechanism-focused cytotoxicity data for this compound is limited, the broader class of 2-aminobenzimidazoles has been investigated for antiproliferative properties. These compounds are known to interact with various cellular targets that could lead to cytostatic or cytotoxic effects. For instance, some benzimidazole derivatives have been shown to interfere with microtubule polymerization, a critical process for cell division.

A hypothetical study might yield results similar to the table below, demonstrating concentration-dependent effects on cancer cell lines.

| Cell Line | Assay Type | Concentration (µM) | % Inhibition of Proliferation (Hypothetical) |

| HeLa (Cervical Cancer) | MTT | 10 | 25% |

| HeLa (Cervical Cancer) | MTT | 50 | 60% |

| MCF-7 (Breast Cancer) | SRB | 10 | 30% |

| MCF-7 (Breast Cancer) | SRB | 50 | 68% |

This data is illustrative and not based on published results for this specific compound.

Apoptosis and Autophagy Induction Studies

There are no specific studies detailing the induction of apoptosis or autophagy by this compound. Research on structurally related benzimidazoles suggests potential mechanisms that could be investigated for this compound, such as the activation of caspase pathways (a hallmark of apoptosis) or the formation of autophagosomes. Techniques like flow cytometry with Annexin V staining or Western blotting for key proteins like caspases and LC3-II would be required to confirm these effects.

Cell Migration, Invasion, and Adhesion Assays

The effect of this compound on cell migration, invasion, and adhesion has not been characterized in published research. Investigating these phenomena is critical for understanding the potential of a compound to interfere with processes like metastasis. Standard preclinical assays to determine such effects include the wound-healing (scratch) assay for migration, the Transwell assay for invasion, and cell-substrate adhesion assays.

Modulation of Cellular Secretion and Receptor Internalization

Specific data on how this compound modulates cellular secretion (e.g., of cytokines or growth factors) or affects receptor internalization is currently unavailable. These complex cellular processes are potential targets for therapeutic intervention, and their modulation by this compound remains an open area for investigation.

Subcellular Localization and Intracellular Trafficking Studies

No specific studies outlining the subcellular distribution or the pathways of intracellular movement for this compound have been identified. Research in this area would be crucial to understanding which organelles or cellular compartments the compound interacts with, providing insight into its potential mechanisms of action.

Pharmacodynamics at the Cellular and Tissue Level (Preclinical in vitro)

Detailed preclinical in vitro pharmacodynamic studies, which are essential for characterizing the effects of a compound on cells and tissues, are not available for this compound.

Concentration-Response Relationships in Cell-Based Systems

There is no published data to construct concentration-response curves for this compound in any cell-based system. Such studies would be necessary to determine the compound's potency and efficacy at a cellular level.

Interactive Data Table: Concentration-Response Data (Hypothetical) No data available

Time-Dependent Effects on Cellular Processes

Information regarding the time-course of cellular effects induced by this compound is also absent from the scientific literature. Understanding the onset, duration, and termination of the compound's effects on cellular processes over time is a fundamental aspect of its preclinical characterization.

Interactive Data Table: Time-Dependent Cellular Effects (Hypothetical) No data available

Structure Activity Relationship Sar and Rational Design of Analogs of N 2 Morpholin 4 Ylethyl 1h Benzimidazol 2 Amine

Systematic Modification of the Benzimidazole (B57391) Core Structure

The benzimidazole nucleus, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, offers several positions for substitution that can significantly influence the molecule's interaction with biological targets. researchgate.netnih.gov Modifications at the N-1, C-2, C-5, and C-6 positions have been shown to be particularly impactful. nih.gov

Substitution Patterns on the Benzene Ring

The benzene portion of the benzimidazole core provides a key area for modification. The nature and position of substituents can alter the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby affecting its binding affinity and pharmacokinetic profile.

Generally, unsubstituted benzimidazoles are less potent than their substituted counterparts. nih.gov The introduction of various groups at the 5- and 6-positions has been a primary focus of SAR studies.

Electron-Withdrawing Groups (EWGs): The incorporation of EWGs, such as nitro (-NO2) or halo (-Cl, -F) groups, particularly at the 5- or 6-position, can have varied effects. In some series, a nitro group at the 6-position was found to be more active than other analogs, while in other contexts, EWGs at this position reduced activity. nih.gov

Electron-Donating Groups (EDGs): The presence of EDGs like methoxy (B1213986) (-OCH3) can also modulate activity. For instance, a methoxy group at the 6-position, combined with other modifications, has been shown to produce strong biological activity. nih.gov However, in other cases, EDGs have led to lower potency. nih.gov

Halogens: Halogen substituents (F, Cl, Br) are frequently used to modulate activity. Their introduction can enhance membrane permeability and introduce new electronic interactions. The specific effect often depends on the position and the nature of the biological target.

Bulky Groups: The introduction of larger, lipophilic groups can enhance inhibition of certain enzymes by increasing hydrophobic interactions with the target. nih.gov

The structure-activity relationship for substitutions on the benzene ring is highly context-dependent, varying with the specific biological target. However, it is clear that the electronic nature and size of the substituent at the 5- and 6-positions are critical determinants of activity. nih.gov

| Position | Substituent Type | General Effect on Activity | Reference |

|---|---|---|---|

| 5/6 | Electron-Withdrawing (e.g., -NO2, -Cl) | Variable; can increase or decrease activity depending on the target system. | nih.gov |

| 5/6 | Electron-Donating (e.g., -OCH3) | Variable; can increase or decrease activity. | nih.gov |

| 5 | Unsubstituted (-H) | Often more beneficial for activity compared to bulky electron-withdrawing groups like -SO3H or -COOH in certain contexts. | nih.gov |

| 5/6 | Lipophilic Groups | Can enhance activity for targets with hydrophobic binding pockets. | nih.gov |

Heteroatom Replacement in the Imidazole Ring

Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a key strategy in drug design. nih.gov The benzimidazole core itself can be replaced with related bicyclic heteroaromatic systems to explore new chemical space and improve properties. Common bioisosteres for the benzimidazole ring include benzoxazole (B165842), benzothiazole (B30560), and imidazopyridine. nih.govmdpi.comdrugdesign.org

Benzoxazole and Benzothiazole: Replacing the N-H of the imidazole portion with an oxygen (benzoxazole) or sulfur (benzothiazole) atom alters the hydrogen-bonding capability and electronic distribution of the ring system. In one study, the replacement of a benzothiazole scaffold with benzimidazole or benzoxazole resulted in a slight decrease in potency against certain cell lines but retained the fundamental activity, suggesting these cores can serve as effective bioisosteres. mdpi.comnih.gov

Imidazopyridines: Replacing the benzene ring with a pyridine (B92270) ring creates an imidazopyridine scaffold. This introduces a basic nitrogen atom into the six-membered ring, significantly altering the compound's pKa, solubility, and potential for hydrogen bonding. An imidazo[4,5-b]pyridine analog of a benzimidazole antihistamine was shown to exhibit significant activity, demonstrating the utility of this bioisosteric replacement. nih.gov

These transformations highlight that while the core bicyclic structure is important, the specific heteroatoms within it can be modified to fine-tune the molecule's properties. tandfonline.com

Exploration of the Morpholine (B109124) Ring System

The morpholine moiety is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and for its specific interactions with biological targets. enamine.netacs.org However, it can also be a site of metabolic liability, often undergoing oxidation. enamine.net This has prompted extensive exploration of modifications to and replacements for the morpholine ring.

Substituent Effects on the Morpholine Ring

The introduction of substituents onto the carbon atoms of the morpholine ring can have significant effects on a molecule's activity and metabolic stability. Adding alkyl groups, for example, can provide steric shielding that hinders metabolic enzymes and can also probe for additional hydrophobic interactions within a binding site.

SAR studies on various classes of morpholine-containing compounds have shown that:

Alkyl Substitution: The introduction of an alkyl group (e.g., methyl) on the carbon atoms of the morpholine ring can lead to an increase in activity. e3s-conferences.orgresearchgate.net The position of the substitution is crucial; for example, substitution at the C-3 position has been noted to enhance anticancer activity in certain scaffolds. researchgate.net

Stereochemistry: When a substituent is introduced, it creates a chiral center. The stereochemistry of this center can be critical for activity, with one enantiomer often being significantly more potent than the other, as it can achieve a more optimal orientation in the target's binding site.

Bioisosteric Replacements for the Morpholine Moiety

Given the metabolic lability of the morpholine ring, identifying suitable bioisosteric replacements is a key strategy in the rational design of analogs. enamine.net An ideal bioisostere should mimic the key physicochemical properties of the morpholine ring—such as its pKa, conformation, and hydrogen bond accepting capability—while offering improved metabolic stability or new interaction possibilities.

Common bioisosteres for the morpholine ring include:

Piperidine (B6355638) and Piperazine (B1678402): These are classic replacements. Piperidine removes the ether oxygen, increasing lipophilicity and removing a potential hydrogen bond acceptor. Piperazine introduces an additional basic nitrogen, which can alter pKa, solubility, and provide a new site for substitution or interaction. nih.govstrath.ac.uk In some compound series, replacing morpholine with piperazine enhanced activity, while piperidine led to a decrease. nih.govresearchgate.net

Thiomorpholine (B91149): Replacing the oxygen atom with sulfur creates thiomorpholine. The sulfur atom is larger and less electronegative than oxygen, which alters the ring's conformation and electronic properties. The sulfone or sulfoxide (B87167) derivatives of thiomorpholine are also common analogs.

Bicyclic, Spiro, and Bridged Analogs: To improve upon simple monocyclic replacements, more conformationally constrained systems have been developed. These include spirocyclic diamines, which can replace a piperazine ring to beneficially affect activity and reduce cytotoxicity, and various bridged or fused ring systems that mimic the spatial arrangement of the morpholine ring while offering greater rigidity and novel exit vectors for substitution. enamine.netcambridgemedchemconsulting.com

| Original Moiety | Bioisosteric Replacement | Key Property Changes | Reference |

|---|---|---|---|

| Morpholine | Piperidine | Increases lipophilicity; removes H-bond acceptor oxygen. | cambridgemedchemconsulting.com |

| Morpholine | Piperazine | Increases polarity; introduces a second basic nitrogen; alters pKa. | enamine.net |

| Morpholine | Thiomorpholine | Alters ring conformation and electronics; sulfur can be oxidized (sulfoxide, sulfone). | cambridgemedchemconsulting.com |

| Morpholine | Spirocyclic/Bridged Amines | Increases rigidity; offers novel substitution vectors; can improve metabolic stability. | enamine.net |

| Morpholine | Cyclopropyl Pyran (CPP) | Non-nitrogen isostere; maintains similar conformation and potency in some kinase inhibitors. | drughunter.com |

Variations in the Alkyl Linker Chain and Terminal Amine

The ethyl linker connecting the benzimidazole C-2 amine and the morpholine nitrogen is crucial for positioning the two ring systems correctly for optimal interaction with a biological target. Both the length and flexibility of this linker are important variables in SAR studies.

Linker Length: Altering the length of the alkyl chain can have a profound impact on biological activity. Studies on related structures have shown that a two-carbon (ethyl) linker is often optimal. For example, in a series of morpholine-bearing quinoline (B57606) derivatives, analogs with a two-methylene linker showed better activity than those with three or four-methylene linkers. nih.gov Increasing or decreasing the linker length can misalign the key pharmacophoric elements—the benzimidazole core and the terminal morpholine ring—within the target's binding site, leading to a loss of key interactions and reduced potency. The optimal length ensures the molecule can adopt the ideal conformation for binding. ethz.ch

Linker Flexibility: While some flexibility is necessary, a highly flexible linker can be entropically unfavorable for binding. Introducing conformational constraints, such as gem-dimethyl substitution on the linker or incorporating it into a ring system, can lock the molecule into a more bioactive conformation, potentially increasing potency.

The terminal amine itself, part of the morpholine ring, is a key basic center. Its pKa is critical for solubility and for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein binding site. Modifications that alter this basicity, such as the bioisosteric replacements discussed in section 4.2.2, directly impact these interactions.

Length and Flexibility of the Ethylene (B1197577) Bridgenih.gov

Systematic studies on related chemical series have demonstrated that varying the length of an aliphatic chain can significantly impact biological activity. For instance, in a series of 2-aminobenzimidazole (B67599) derivatives connected to an imidazole ring, modifying the linker from a di- to a tri-methylene chain resulted in a notable difference in receptor affinity. nih.gov This suggests that the distance and orientation between the two cyclic systems are crucial for optimal interaction with the target.

In the case of N-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine, increasing or decreasing the length of the ethylene bridge could have several consequences:

Lengthening the bridge (e.g., to a propylene (B89431) or butylene chain) would increase the conformational flexibility of the molecule. This could allow the morpholine ring to adopt a more favorable orientation for binding, potentially leading to enhanced activity. However, excessive flexibility might also lead to an entropic penalty upon binding, which could decrease affinity.

Shortening the bridge (e.g., to a methylene (B1212753) unit) would introduce greater rigidity. If the resulting conformation is optimal for binding, this could lead to an increase in potency. Conversely, if this rigid structure is not complementary to the binding site, a significant loss of activity would be expected.

The impact of linker length on the properties of bisbenzimidazole derivatives has been shown to dramatically affect their target binding and cellular uptake. enamine.net While a different molecular class, this highlights the principle that the nature of the linker is a key determinant of a compound's biological profile. enamine.net

Table 1: Hypothetical Impact of Ethylene Bridge Length on Biological Activity

| Linker | Number of Atoms | Expected Flexibility | Potential Impact on Activity |

| Methylene | 1 | Low | Potentially higher affinity if conformation is optimal; otherwise, reduced activity. |

| Ethylene | 2 | Moderate | Serves as the baseline for comparison. |

| Propylene | 3 | High | May allow for better binding orientation but could have an entropic penalty. |

| Butylene | 4 | Very High | Increased flexibility may lead to non-specific binding or reduced affinity. |

Modifications of the Terminal Amine Functionality

The terminal morpholine ring is a key feature of this compound, contributing to its physicochemical properties such as polarity and hydrogen bonding capacity. Modification of this terminal amine is a common strategy in drug design to fine-tune a compound's activity and pharmacokinetic profile.

One approach is the use of bioisosteric replacement , where the morpholine ring is substituted with other cyclic amines that have similar steric and electronic properties. pharmaceutical-business-review.comdrugdesign.orgnih.gov This can lead to improved metabolic stability, altered lipophilicity, and potentially enhanced target interactions. pharmaceutical-business-review.comdrugdesign.org For example, replacing the morpholine with a piperidine or pyrrolidine (B122466) ring has been shown to be a viable strategy in conferring inhibitory activity in other 2-aminobenzimidazole series. researchgate.net

Other potential modifications to the terminal amine functionality include:

Ring size variation: Exploring different ring sizes, such as piperazine or homopiperazine, could alter the spatial arrangement of the nitrogen atom and its accessibility for interactions.

Substitution on the ring: Introducing substituents on the morpholine ring could provide additional points of interaction with the target or modulate the compound's solubility and metabolic stability.

Acyclic analogs: Replacing the morpholine ring with acyclic amines could increase conformational flexibility, which may or may not be beneficial for activity.

Table 2: Examples of Bioisosteric Replacements for the Morpholine Ring

| Original Moiety | Bioisosteric Replacement | Potential Change in Properties |

| Morpholine | Piperidine | Removal of the ether oxygen, leading to increased lipophilicity. |

| Morpholine | Pyrrolidine | Smaller ring size, potentially altering the binding geometry. |

| Morpholine | Thiomorpholine | Introduction of a sulfur atom, which can alter electronic properties and metabolic stability. |

| Morpholine | Piperazine | Introduction of a second amine group, increasing polarity and potential for hydrogen bonding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for understanding the key physicochemical properties that govern activity and for predicting the potency of novel, un-synthesized analogs. dergipark.org.tr

Development of Predictive Models

For a series of analogs of this compound, a predictive QSAR model could be developed using multiple linear regression (MLR) or other statistical methods. nih.govnih.gov This would involve synthesizing a training set of compounds with variations in the ethylene bridge and the terminal amine, measuring their biological activity, and calculating a range of molecular descriptors for each compound. The goal is to derive an equation that accurately correlates these descriptors with the observed activity. The predictive power of the resulting model would then be validated using an external test set of compounds. nih.govdergipark.org.tr

Identification of Key Physicochemical Descriptors

Based on QSAR studies of related 2-aminobenzimidazole derivatives, several physicochemical descriptors are likely to be important for the activity of this compound and its analogs. nih.gov These can be broadly categorized as follows:

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO), can influence how the compound interacts with its target.

Steric Properties: The size and shape of the molecule and its substituents are crucial for ensuring a good fit within the binding site of the target protein. Descriptors such as molecular weight, molar refractivity, and various shape indices can be used to quantify these properties.

Table 3: Potential Key Physicochemical Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Lipophilic | LogP | Influences membrane permeability and binding to hydrophobic pockets. |

| Electronic | Dipole Moment | Affects long-range electrostatic interactions with the target. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, influencing binding site fit. |

| Topological | Wiener Index | Describes the branching and compactness of the molecule. |

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches can be employed in the rational design of novel analogs of this compound.

Pharmacophore Modeling and Virtual Screening

In the absence of a known 3D structure of the biological target, ligand-based methods such as pharmacophore modeling are particularly useful. researchgate.net A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to be active.

For this compound and its analogs, a pharmacophore model could be generated based on a set of active compounds. nih.gov This model would likely include features such as:

A hydrogen bond donor (the N-H of the benzimidazole).

A hydrogen bond acceptor (the nitrogen of the 2-amino group and the oxygen of the morpholine).

A hydrophobic/aromatic region (the benzene ring of the benzimidazole).

A positive ionizable feature (the morpholine nitrogen at physiological pH).

Once a statistically robust pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with diverse chemical scaffolds that match the pharmacophore and are therefore likely to be active. researchgate.net These hits can then be synthesized and tested experimentally.

Table 4: Potential Pharmacophoric Features of this compound

| Feature | Location on Molecule | Role in Binding |

| Hydrogen Bond Donor | N-H of benzimidazole | Interaction with an acceptor group on the target. |

| Hydrogen Bond Acceptor | 2-amino group nitrogen | Interaction with a donor group on the target. |

| Hydrogen Bond Acceptor | Morpholine oxygen | Potential interaction with a donor group on the target. |

| Aromatic Ring | Benzene ring | van der Waals or pi-stacking interactions. |

| Positive Ionizable | Morpholine nitrogen | Electrostatic interaction with a negatively charged residue on the target. |

Scaffold Hopping and Fragment-Based Design Approaches

Scaffold Hopping: This strategy involves the replacement of the central benzimidazole core with a structurally different moiety while retaining the essential pharmacophoric features responsible for biological activity. The goal is to identify novel chemical series with improved properties such as enhanced efficacy, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or novel intellectual property. For analogs of this compound, scaffold hopping could involve replacing the benzimidazole ring with other bicyclic heteroaromatic systems like imidazopyridines, purines, or benzothiazoles. The key is to maintain the spatial orientation of the critical substituents—the 2-amino group and the N-1 morpholinoethyl side chain—which are often crucial for target engagement.

For instance, a hypothetical scaffold hop could replace the benzimidazole nucleus with an imidazo[1,2-a]pyridine (B132010) core. This new scaffold would be evaluated to ensure it maintains the three-dimensional arrangement of the key binding motifs. Such an approach can lead to compounds with significantly different physical and chemical properties, potentially overcoming limitations of the original scaffold.

Fragment-Based Design: This approach begins with the identification of small molecular fragments that bind to the biological target. These fragments are then grown, linked, or combined to create a more potent lead compound. In the context of this compound, a fragment-based approach would involve screening a library of small molecules to identify fragments that bind to the target of interest.

One might identify a fragment that mimics the interaction of the 2-aminobenzimidazole portion and another that interacts similarly to the morpholinoethyl side chain. These fragments can then be linked together to generate a novel lead compound that may not necessarily be a benzimidazole derivative but retains the desired pharmacological activity. For example, a study on the development of inhibitors for TRPC4 and TRPC5 channels utilized a library of 2-aminobenzimidazole derivatives to identify initial hits, which were then optimized based on SAR. This process highlights how a core fragment (2-aminobenzimidazole) can be the starting point for developing more complex and potent molecules.

The table below illustrates potential modifications based on these design principles.

| Design Strategy | Original Moiety | Potential Replacement/Fragment | Rationale |

| Scaffold Hopping | Benzimidazole | Imidazo[1,2-a]pyridine | Maintain spatial orientation of substituents while altering core physicochemical properties. |

| Benzimidazole | Benzothiazole | Explore bioisosteric replacement to improve metabolic stability or potency. | |

| Fragment-Based Design | 2-Aminobenzimidazole | Aminopyrimidine | Identify alternative small heterocyclic fragments that can engage in similar key interactions (e.g., hydrogen bonding). |

| Morpholinoethyl side chain | Piperazinoethyl or piperidinoethyl | Explore different cyclic amines to optimize solubility, basicity, and target interactions. |

Combinatorial Chemistry and Parallel Synthesis of Analog Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds, enabling a systematic exploration of the SAR. These techniques allow for the modification of various positions on the this compound scaffold to identify key structural features that influence biological activity.

Parallel Synthesis: This method involves the simultaneous synthesis of a library of compounds in separate reaction vessels. For the synthesis of analogs of this compound, a common strategy involves a multi-step solution-phase or solid-phase synthesis.

A representative synthetic approach could start with a substituted o-phenylenediamine (B120857), which is then cyclized with a cyanogen (B1215507) bromide or a similar reagent to form the 2-aminobenzimidazole core. The subsequent N-alkylation with 4-(2-chloroethyl)morpholine (B1582488) would yield the target scaffold. By using a variety of substituted o-phenylenediamines, a library of analogs with diverse substituents on the benzene ring can be generated.

One study detailed the parallel synthesis of a series of 1,2-disubstituted benzimidazoles, where 2-(4-substitutedphenyl)-1H-benzimidazoles were reacted with 2-(morpholin-4-yl)ethyl chloride. This approach allows for the introduction of diversity at the C2-position of the benzimidazole ring, leading to the generation of a focused library of analogs.

The following table presents data from a study on closely related 1-[2-(morpholin-4-yl)ethyl]-2-(4-substituted-phenyl)-1H-benzimidazole derivatives, showcasing the impact of substitution on biological activity (in this case, antimicrobial activity).

| Compound ID | R-Group at C2-phenyl | Biological Activity (MIC50 µg/mL) |

| 2b | 4-OCH3 | 0.0156 |

| 2c | 4-OCF3 | 125 |

| 2e | 4-isopropyl | 250 |

| 2j | 4-F | >500 |

| 2m | 4-Cl | 125 |

| Chloramphenicol (Ref.) | N/A | 250 |

Data adapted from a study on the antimicrobial activity of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives against Pseudomonas aeruginosa ATCC 27853.

This data demonstrates that substitutions on the 2-phenyl ring significantly influence the antimicrobial activity, with the 4-methoxy derivative (2b ) showing potent activity. Such systematic explorations are crucial for delineating the SAR of this class of compounds.

Combinatorial Libraries: The generation of combinatorial libraries allows for an even broader exploration of chemical space. For the this compound scaffold, diversity can be introduced at multiple positions simultaneously. For example, a library could be constructed by varying the substituents on the benzimidazole ring (positions 4, 5, 6, and 7), modifying the amino group at position 2 (e.g., alkylation, acylation), and altering the N-1 side chain.

Microwave-assisted liquid-phase combinatorial synthesis has been shown to be an efficient method for the rapid generation of 2-(arylamino)benzimidazole libraries. This approach significantly accelerates the drug discovery process by enabling the swift synthesis and screening of a large number of diverse analogs.

Preclinical *in Vivo* Pharmacological Evaluation in Animal Models Non Human

Development and Validation of Relevant Animal Models for Mechanistic Studies

The selection and validation of appropriate animal models are paramount for the meaningful preclinical evaluation of drug candidates. The choice of model is intrinsically linked to the therapeutic hypothesis being tested. For compounds with potential anti-inflammatory and analgesic properties, such as derivatives of benzimidazole-morpholine, both genetically modified and chemically induced models are of significant value.

While specific genetically modified animal models for the evaluation of N-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine have not been extensively reported in the available literature, the broader field of inflammation and pain research utilizes a variety of transgenic models. These models can be engineered to overexpress, knockout, or have mutated genes that are critical in disease pathways. For instance, transgenic mice with targeted deletions of specific cyclooxygenase (COX) isoforms (COX-1 or COX-2) are instrumental in dissecting the precise mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. Should this compound or its derivatives be hypothesized to interact with specific molecular targets in the inflammatory cascade, such genetically modified models would be invaluable for target validation and mechanistic clarification.

Chemically induced disease models are more commonly employed in the initial screening and pharmacological characterization of novel anti-inflammatory and analgesic agents due to their robustness, reproducibility, and translational relevance. These models mimic specific aspects of human diseases through the administration of chemical irritants or inflammatory mediators.

For the evaluation of benzimidazole-morpholine derivatives, the carrageenan-induced rat paw edema model is a widely accepted and utilized model of acute inflammation. nih.govresearchgate.netresearchgate.net In this model, the subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a localized inflammatory response characterized by edema, erythema, and hyperalgesia. This response is biphasic, involving the release of various inflammatory mediators such as histamine, serotonin, bradykinin, and prostaglandins. The model is particularly useful for evaluating compounds that may interfere with these mediators, including inhibitors of cyclooxygenase enzymes. nih.govresearchgate.net

Another relevant model is the acetic acid-induced writhing test in mice, which is a screening tool for assessing peripheral analgesic activity. banglajol.info Intraperitoneal injection of acetic acid induces a stereotypical stretching and writhing behavior, which is indicative of visceral pain. The frequency of these writhes is quantified, and a reduction in their number following drug administration suggests an analgesic effect.

For neuropathic or persistent pain, models such as the morphine-induced paradoxical pain model in mice can be employed. frontiersin.org Chronic administration of opioids can paradoxically lead to a state of heightened pain sensitivity, known as opioid-induced hyperalgesia. This model is valuable for investigating compounds that may modulate the neuroinflammatory processes underlying this phenomenon. frontiersin.org

Pharmacological Efficacy Studies in Defined Animal Models

Following the establishment of relevant animal models, the pharmacological efficacy of this compound and its structural congeners can be systematically evaluated. These studies aim to demonstrate a dose-dependent therapeutic effect on disease-relevant endpoints.

In the context of the carrageenan-induced paw edema model, the primary measure of disease progression is the increase in paw volume or thickness over time. The anti-inflammatory efficacy of a test compound is determined by its ability to significantly reduce this edema compared to a vehicle-treated control group. For instance, in a study evaluating a series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles, the compound 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) demonstrated a maximal inhibition of paw edema of 74.17%. nih.gov

Biomarker assessment in these models can include the measurement of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in tissue homogenates or systemic circulation. In the morphine-induced paradoxical pain model, benzimidazole (B57391) derivatives were shown to reduce the expression of TNF-α, correlating with their analgesic effects. frontiersin.org

Interactive Data Table: Efficacy of Benzimidazole-Morpholine Derivatives in the Carrageenan-Induced Rat Paw Edema Model

| Compound Reference | Maximum Inhibition of Paw Edema (%) |

| 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) | 74.17 nih.gov |

| Indomethacin (Standard) | 57.79 researchgate.net |

| Benzimidazole Derivative 11d | 86.69 researchgate.net |

| Aceclofenac (Standard) | 87.83 researchgate.net |

Note: Data is compiled from studies on structurally related benzimidazole-morpholine derivatives.

Histopathological examination of tissues from treated animals provides a qualitative and semi-quantitative assessment of the compound's effect on cellular infiltration, tissue damage, and repair. In the carrageenan-induced paw edema model, tissue sections of the paw can be stained with hematoxylin and eosin (H&E) to visualize the extent of inflammatory cell infiltration, subcutaneous edema, and any associated tissue necrosis. A reduction in these pathological features in the drug-treated group compared to the control group would provide strong evidence of anti-inflammatory activity.

Immunohistochemistry (IHC) can be employed to further investigate the mechanism of action by detecting the expression and localization of specific proteins within the inflamed tissue. For example, IHC can be used to quantify the expression of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins, or to identify specific types of immune cells that have infiltrated the tissue.

In animal models of pain, behavioral assessments are the primary endpoints for determining analgesic efficacy. In the acetic acid-induced writhing test, the number of writhes is the key behavioral measure. banglajol.info

In models of thermal and mechanical hyperalgesia, such as the morphine-induced paradoxical pain model, specific behavioral tests are used. frontiersin.org The hot plate test measures the latency of the animal to a painful heat stimulus, with an increase in latency indicating an analgesic effect. The von Frey filament test is used to assess mechanical allodynia, where a decreased threshold for paw withdrawal in response to a non-noxious mechanical stimulus is indicative of pain sensitization. frontiersin.org A study on N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline (B1) and N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide (B8) demonstrated that these compounds could attenuate morphine-induced thermal hyperalgesia and mechanical allodynia in mice. frontiersin.org

Interactive Data Table: Behavioral Endpoints for Benzimidazole Derivatives in a Mouse Model of Morphine-Induced Paradoxical Pain

| Treatment Group | Paw Withdrawal Threshold (g) - Mechanical Allodynia | Paw Withdrawal Latency (s) - Thermal Hyperalgesia |

| Vehicle + Saline | ~1.2 | ~8.5 |

| Vehicle + Morphine | ~0.4 | ~3.0 |

| B1 + Morphine | ~1.0 | ~6.5 |

| B8 + Morphine | ~0.9 | ~6.0 |

Note: Approximate values are derived from graphical data presented in the cited study and represent the peak effect. frontiersin.org

Pharmacokinetic Profile Assessment in Preclinical Models (Animal, not human)

The pharmacokinetic profile, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), determines the concentration and duration of a drug's presence at its target site. For the broader class of benzimidazole derivatives, pharmacokinetic properties can be variable. nih.gov

Absorption and Distribution Studies in Animal Tissues

For related 2-aminobenzimidazole (B67599) compounds, oral bioavailability has been noted to be a challenge, often being low and variable. nih.govnih.gov This is frequently attributed to poor solubility and significant first-pass metabolism in the liver. nih.gov

A study on a different series of 2-aminobenzimidazole derivatives being developed for leishmaniasis showed that while some analogues had acceptable bioavailability and plasma half-lives in mice, achieving sufficient systemic exposure for efficacy remained a challenge. nih.gov Distribution into various tissues is a critical factor, and methods have been developed to detect benzimidazole residues and their metabolites in different edible animal tissues, such as eggs, milk, chicken, and pork, which can be adapted to study the distribution of novel derivatives. nih.gov

Table 1: Illustrative Data on Pharmacokinetic Parameters for Structurally Related 2-Aminobenzimidazole Analogs (Compounds 29 & 39) in Mice

| Compound | Route | Bioavailability (%) | t1/2 (hours) | Cmax (ng/mL) | AUC (ng.h/mL) |

| Compound 29 | Oral | Data not specified | ~2 | Data not specified | Data not specified |

| Compound 39 | Oral | Data not specified | ~4 | Data not specified | Data not specified |

| N/A | N/A | N/A | N/A | N/A | N/A |

Note: This table is for illustrative purposes based on findings for other 2-aminobenzimidazole compounds and does not represent data for this compound. Specific values for Cmax and AUC were not detailed in the source but the compounds were described as having acceptable PK profiles. nih.gov

Metabolism and Excretion Pathways in Animal Models (Focus on identification of metabolites, not human data)

Benzimidazole derivatives are generally subject to extensive metabolism, primarily in the liver. nih.gov The parent compound is often short-lived in the body, with metabolites being the predominant species found in tissues and excreta. nih.gov

The main metabolic pathways identified for the 2-aminobenzimidazole class involve oxidation and subsequent glucuronidation. nih.gov The primary enzyme systems responsible for these transformations are the cytochrome P-450 family and microsomal flavin monooxygenases. nih.gov Identifying these metabolic "soft spots" is crucial during drug development to enhance stability and improve the pharmacokinetic profile. nih.gov

Table 2: Common Metabolic Reactions for Benzimidazole Derivatives in Animal Models

| Metabolic Reaction | Enzyme System | Common Metabolites |

| Oxidation | Cytochrome P-450 | Hydroxylated derivatives |

| Glucuronidation | UDP-glucuronosyltransferases | Glucuronide conjugates |

| Sulfoxidation | Cytochrome P-450 / FMO | Sulfoxides, Sulfones (for sulfur-containing benzimidazoles) |

| N/A | N/A | N/A |

Note: This table outlines general metabolic pathways for the benzimidazole class of compounds. The specific metabolites of this compound have not been reported.

Target Engagement and Biomarker Modulation in in vivo Animal Systems

Demonstrating that a compound interacts with its intended biological target in a living animal and elicits a measurable response is a critical step in preclinical evaluation.

Measurement of Target Occupancy

Specific data on the measurement of target occupancy for this compound is not available. Methodologies to assess target engagement in vivo can include ex vivo binding assays, where tissue from a drug-treated animal is analyzed to measure how much of the target receptor or enzyme is occupied by the compound. Another approach is the use of imaging techniques like Positron Emission Tomography (PET) with a radiolabeled version of the compound or a competing ligand.

Correlation of Biomarker Changes with Pharmacological Effects

Without confirmed in vivo activity or a defined biological target for this compound, there are no established biomarkers to correlate with its pharmacological effects. In general, a biomarker could be a downstream signaling molecule, an enzyme product, or a physiological change that reflects the engagement of the therapeutic target. Establishing a clear relationship between the dose of the drug, the degree of target engagement, the change in the biomarker, and the ultimate therapeutic effect is a key goal of preclinical in vivo studies.

Advanced Analytical and Biophysical Characterization Methodologies for N 2 Morpholin 4 Ylethyl 1h Benzimidazol 2 Amine Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Interaction Studies

High-resolution spectroscopy is fundamental to confirming the chemical identity, purity, and structure of N-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine. These techniques are also pivotal in studying how the molecule interacts with biomolecules, providing insights into its mechanism of action.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR are used for initial structural confirmation, advanced two-dimensional (2D) techniques provide deeper insights into the molecule's connectivity and spatial arrangement. ipb.ptnih.gov

For a molecule like this compound, techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the ethyl, morpholine (B109124), and benzimidazole (B57391) rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. ipb.pt

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for determining the molecule's conformation in solution. It detects protons that are close in space, even if they are not directly connected through bonds. ipb.pt This could reveal, for instance, the spatial relationship between the morpholinylethyl side chain and the benzimidazole core, providing clues about preferred conformations.

Furthermore, NMR is a powerful method for studying ligand-protein binding. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) can identify which parts of the molecule are in close contact with a protein target, mapping the binding epitope. While specific NMR binding studies for this compound are not extensively documented in the literature, these methods are standard in the development of benzimidazole-based therapeutic agents. researchgate.net

| NMR Technique | Application for this compound | Type of Information Obtained |

|---|---|---|

| ¹H & ¹³C NMR | Primary structure confirmation | Chemical shifts and coupling constants for all protons and carbons. chemicalbook.comresearchgate.net |

| COSY | Establishing proton-proton coupling networks | Connectivity of protons within the morpholine, ethyl, and benzimidazole moieties. |

| HSQC/HMBC | Mapping proton-carbon correlations | Direct (HSQC) and long-range (HMBC) C-H bond correlations for unambiguous signal assignment. |

| NOESY/ROESY | Conformational analysis | Through-space correlations of protons, defining the 3D shape and orientation of the side chain relative to the core. ipb.pt |

| STD NMR | Ligand-protein interaction studies | Identifies which protons of the ligand are in close proximity to the protein surface, mapping the binding epitope. |

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. royalsocietypublishing.org

In preclinical research, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for studying drug metabolism. This technique allows for the separation, detection, and structural identification of metabolites from complex biological matrices like plasma, urine, or liver microsome incubations.

For 2-aminobenzimidazole (B67599) derivatives, common metabolic pathways include oxidation (hydroxylation) of the aromatic ring or alkyl side chains, and subsequent conjugation reactions such as glucuronidation. nih.gov An LC-MS/MS workflow would involve chromatographically separating the parent compound from its metabolites, followed by fragmentation of the parent and metabolite ions in the mass spectrometer. By comparing the fragmentation patterns, the site of metabolic modification can be deduced. For example, a mass shift of +16 Da would indicate hydroxylation, while a shift of +176 Da would suggest glucuronidation. Although specific metabolic profiles for this compound are not detailed in available literature, studies on analogous structures provide a predictive framework for its metabolic fate. nih.gov

| Anticipated Metabolic Reaction | Description | Expected Mass Shift (Da) |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the benzimidazole ring or morpholine ring. | +16 |

| N-Oxidation | Oxidation of a nitrogen atom, likely on the morpholine or exocyclic amino group. | +16 |

| N-Dealkylation | Removal of the morpholinylethyl group from the benzimidazole nitrogen. | -113 |

| Glucuronidation | Conjugation with glucuronic acid, typically on a newly formed hydroxyl group. | +176 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. researchgate.netnih.gov Each vibrational mode corresponds to a specific bond stretching or bending, creating a unique spectroscopic fingerprint. For this compound, characteristic bands for N-H, C-H, C=N, C-N, and C-O vibrations can be identified and assigned. researchgate.netnih.govresearchgate.net These techniques are particularly useful for confirming the presence of key functional moieties and can also be sensitive to changes in conformation and intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net

Circular Dichroism (CD) spectroscopy is used to study chiral molecules. As this compound is achiral, it would not exhibit a CD spectrum on its own. However, CD is a powerful tool for investigating the binding of a ligand to a macromolecular target like a protein. Upon binding, the achiral drug molecule may be held in a specific, twisted conformation, giving rise to an induced CD signal. More commonly, the binding event perturbs the protein's secondary structure (α-helices and β-sheets), and these changes can be monitored by observing the protein's characteristic CD spectrum in the far-UV region (190-250 nm). This provides valuable information about the conformational consequences of ligand binding.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| N-H Stretching | 3100 - 3500 | Amine (NH₂) and Imidazole (B134444) (NH) groups. researchgate.net |

| Aromatic C-H Stretching | 3000 - 3100 | Benzimidazole ring C-H bonds. mdpi.com |

| Aliphatic C-H Stretching | 2800 - 3000 | Ethyl and Morpholine C-H bonds. |

| C=N Stretching | 1580 - 1650 | Imidazole ring. researchgate.net |

| C-N Stretching | 1250 - 1350 | Amine, Imidazole, and Morpholine C-N bonds. |

| C-O-C Stretching | 1070 - 1150 | Morpholine ether linkage. |

X-ray Crystallography and Cryo-Electron Microscopy for Target-Bound Structures

While spectroscopic methods provide valuable data on the molecule in solution, determining a high-resolution three-dimensional structure of the compound bound to its biological target typically requires X-ray crystallography or cryo-electron microscopy (cryo-EM). These techniques provide atomic-level detail of the binding mode, revealing the specific interactions that underpin molecular recognition and biological activity. nih.govlibretexts.org

To obtain a crystal structure of this compound bound to a protein, co-crystallization is the most common strategy. This involves purifying the target protein and the ligand separately, then mixing them in an appropriate stoichiometric ratio before setting up crystallization trials. nih.gov The goal is to find conditions (e.g., pH, temperature, precipitant) under which the protein-ligand complex forms a well-ordered crystal lattice. libretexts.org

Challenges in this process can include the ligand affecting protein solubility or stability. Alternative methods include soaking a pre-formed crystal of the protein (apo-crystal) in a solution containing the ligand, allowing it to diffuse into the active site. The choice of strategy often depends on the specific properties of the protein and ligand. researchgate.net For benzimidazole derivatives, successful co-crystallization has been achieved with numerous targets, providing crucial insights for structure-based drug design. nih.gov

A high-resolution crystal structure of a protein-ligand complex reveals the precise orientation of the ligand within the binding pocket. researchgate.net It allows for the detailed mapping of all intermolecular interactions, such as hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking. nih.govnih.gov

For this compound, a crystal structure would definitively show how the benzimidazole core, the exocyclic amine, and the morpholinylethyl side chain engage with amino acid residues of the target. For example, the N-H groups of the benzimidazole and the 2-amino group are potent hydrogen bond donors, while the ring nitrogens can act as acceptors. The morpholine oxygen can also serve as a hydrogen bond acceptor. The aromatic benzimidazole ring can participate in π-π stacking or hydrophobic interactions with residues like phenylalanine, tyrosine, or tryptophan. researchgate.netnih.gov

While a specific co-crystal structure for this compound is not publicly available, computational docking and molecular modeling studies on similar benzimidazoles are used to predict plausible binding modes. researchgate.netresearchgate.net These models, guided by biochemical data, serve as valuable hypotheses until an experimental structure can be determined.

Biophysical Techniques for Ligand-Target Interaction Studies

A suite of biophysical methods is available to quantify the interactions between this compound and its putative protein targets. These techniques provide critical data on binding affinity, kinetics, and the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. springernature.comhelsinki.fi In a typical SPR experiment to study the interaction of this compound with a target protein, the protein is immobilized on a sensor chip. A solution containing the compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This technique allows for the determination of key kinetic parameters such as the association rate constant (k_a_) and the dissociation rate constant (k_d_). The equilibrium dissociation constant (K_D_), a measure of binding affinity, can then be calculated from the ratio of these rate constants (k_d_/k_a_).

Hypothetical SPR Data for this compound Interaction with a Target Protein

| Parameter | Value |

| Association Rate (k_a) (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| Dissociation Rate (k_d_) (s⁻¹) | 3.0 x 10⁻⁴ |

| Equilibrium Dissociation Constant (K_D_) (nM) | 2.0 |

This table is illustrative and shows the type of data that would be generated in an SPR experiment. The values are not based on actual experimental results for this compound.

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a biomolecular interaction. mdpi.comresearchgate.net This allows for the determination of the binding affinity (K_D_), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

In an ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, and from the resulting binding isotherm, the thermodynamic parameters can be calculated. This information provides insight into the nature of the forces driving the binding event, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.

Hypothetical Thermodynamic Profile of this compound Binding to a Target Protein

| Thermodynamic Parameter | Value |

| Binding Affinity (K_D) (µM) | 0.5 |

| Stoichiometry (n) | 1.1 |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |

| Entropy Change (ΔS) (cal/mol·K) | 15.2 |

This table is illustrative and shows the type of data that would be generated in an ITC experiment. The values are not based on actual experimental results for this compound.

MicroScale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding. harvard.edunih.govcsic.es For MST analysis of this compound, the target protein would typically be fluorescently labeled. The binding of the compound to the protein leads to a change in the thermophoretic movement of the protein, which is used to determine the binding affinity. MST is a solution-based method that requires low sample consumption. nanotempertech.com

Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. The binding of this compound to its target protein would be expected to increase the protein's thermal stability, resulting in a higher melting temperature (T_m_). This change in T_m_ can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

Microscopic Techniques for Cellular Localization and Morphological Analysis

Understanding where a compound localizes within a cell and its effects on cellular morphology is crucial for elucidating its mechanism of action.

Confocal microscopy allows for high-resolution imaging of fluorescently labeled molecules within cells. To visualize the cellular localization of this compound, a fluorescent analog of the compound could be synthesized, or the compound itself could possess intrinsic fluorescent properties. Alternatively, immunofluorescence could be used to detect the localization of its target protein. Live-cell imaging using confocal microscopy would enable the dynamic tracking of the compound's movement and accumulation in different cellular compartments over time.

Electron microscopy provides much higher resolution images than light microscopy, allowing for the detailed examination of subcellular structures. To investigate the effects of this compound on cellular organelles, cells would be treated with the compound and then processed for transmission electron microscopy (TEM). This would enable the visualization of any morphological changes in organelles such as the mitochondria, endoplasmic reticulum, or nucleus, providing clues about the compound's potential cellular targets and pathways of action.

Emerging Research Directions and Future Avenues for N 2 Morpholin 4 Ylethyl 1h Benzimidazol 2 Amine Research

Development of Advanced Delivery Systems and Formulation Strategies

A significant hurdle for many benzimidazole (B57391) derivatives is their limited aqueous solubility, which can impact bioavailability and therapeutic efficacy. biotech-asia.org Consequently, a major focus of future research is the development of advanced delivery systems. Nanotechnology, in particular, offers promising solutions to overcome these pharmacokinetic challenges.

Researchers are exploring the use of various nanoparticles as carriers for benzimidazole compounds to improve their delivery. ijarsct.co.inijarsct.co.in Self-assembled organic nanoparticles (ONPs) of benzimidazole analogues have demonstrated enhanced uptake in 3D tumor spheroids, suggesting a potential strategy for improving cancer cell penetration. nih.gov Encapsulating N-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine in systems like liposomes, micelles, or polymeric nanoparticles could enhance its solubility, protect it from premature degradation, and enable targeted delivery to specific tissues or cells, thereby increasing its efficacy and minimizing potential off-target effects. mdpi.com Studies on various benzimidazole derivatives have utilized catalysts like zinc sulfide, copper (II) oxide, and iron oxide nanoparticles in their synthesis, indicating the compatibility of the benzimidazole scaffold with nanotechnological approaches. biointerfaceresearch.comajgreenchem.com

Table 1: Potential Nanoparticle-Based Delivery Systems for Benzimidazole Derivatives

| Delivery System Type | Potential Advantages | Relevant Research Findings |

| Organic Nanoparticles (ONPs) | Self-assembly, enhanced cellular uptake, potential for high drug loading. | ONPs of a benzimidazole derivative showed enhanced uptake in 3D breast cancer spheroids and induced cytotoxicity. nih.gov |

| Polymeric Nanoparticles | Biocompatibility, controlled release, surface functionalization for targeting. | Chitosan-supported iron oxide nanoparticles have been used as a recoverable catalyst in benzimidazole synthesis. biointerfaceresearch.com |

| Liposomes | Encapsulation of both hydrophilic and hydrophobic drugs, biocompatibility, reduced toxicity. | Liposomes are a well-established platform for improving the delivery of various therapeutic agents. mdpi.com |

| Micelles | Solubilization of poorly soluble compounds, small size for tissue penetration. | Micellar formulations can improve the pharmacokinetic profile of drugs. mdpi.com |

Exploration of Combination Research Strategies with other Molecular Entities

The complexity of diseases like cancer often necessitates multi-targeted therapeutic approaches. nih.gov Future research is actively exploring the synergistic potential of this compound when combined with other molecular entities. This can be achieved either through co-administration of separate drugs or by designing hybrid molecules that incorporate multiple pharmacophores into a single chemical entity. nih.govconicet.gov.ar

The rationale behind this strategy is to target multiple pathological pathways simultaneously, which can lead to enhanced therapeutic efficacy, overcome drug resistance, and potentially reduce the required dosages of individual agents. biotech-asia.org For instance, benzimidazole-triazole hybrids have been identified as multi-target anticancer agents, inhibiting enzymes like EGFR, VEGFR-2, and Topoisomerase II. nih.gov Similarly, combining the benzimidazole-morpholine scaffold with other active moieties like quinazoline (B50416) or thiazole (B1198619) has shown promise in enhancing anticancer activity. biotech-asia.org Investigating the combination of this compound with existing chemotherapeutic agents or targeted therapies could reveal synergistic interactions that lead to more effective treatment regimens. researchgate.net

Application in Novel Biological and Therapeutic Contexts (Based on mechanistic understanding)

While benzimidazoles are well-known for their anthelmintic and anticancer properties, emerging research is uncovering their potential in a wider range of therapeutic areas. nih.govresearchgate.net This expansion is driven by a deeper mechanistic understanding of how the benzimidazole scaffold interacts with various biological targets.

Studies on structurally similar benzimidazole-morpholine derivatives have revealed inhibitory activity against key enzymes implicated in neurodegenerative and inflammatory diseases, such as acetylcholinesterase (AChE), monoamine oxidases (MAO), and cyclooxygenases (COX). nih.gov This suggests that this compound could be investigated for its potential in treating conditions like Alzheimer's disease or chronic inflammatory disorders. Furthermore, some benzimidazole derivatives have been shown to attenuate morphine-induced paradoxical pain in animal models, opening up avenues in pain management. nih.gov The anticancer potential of benzimidazoles is also being explored through various mechanisms, including the disruption of microtubules, inhibition of topoisomerases, and modulation of key signaling pathways like PI3K/AKT and MAPK, which are crucial for tumor growth. researchgate.netbiotech-asia.orgresearchgate.net

Table 2: Novel Therapeutic Targets for Benzimidazole-Based Compounds

| Therapeutic Area | Potential Molecular Target(s) | Rationale/Mechanism |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Inhibition of these enzymes can increase neurotransmitter levels and may offer neuroprotection. nih.gov |

| Inflammatory Diseases | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation. nih.gov |